molecular formula C10H14ClN3O2 B1478591 4-chloro-5-(4-(hydroxymethyl)piperidin-1-yl)pyridazin-3(2H)-one CAS No. 2091789-01-2

4-chloro-5-(4-(hydroxymethyl)piperidin-1-yl)pyridazin-3(2H)-one

Cat. No. B1478591
CAS RN: 2091789-01-2
M. Wt: 243.69 g/mol
InChI Key: FKYSEWMDAZUEKR-UHFFFAOYSA-N
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Description

4-chloro-5-(4-(hydroxymethyl)piperidin-1-yl)pyridazin-3(2H)-one, also known as 4-Chloro-5-HM-Pyridazinone, is a small molecule that has been studied for its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. It is an important compound in the field of medicinal chemistry and has been used in various studies to investigate its potential therapeutic applications.

Scientific Research Applications

Anticonvulsant Properties

Research by Georges et al. (1989) revealed that derivatives of pyridazin-3(2H)-one, including structures similar to 4-chloro-5-(4-(hydroxymethyl)piperidin-1-yl)pyridazin-3(2H)-one, exhibit significant anticonvulsant properties. The study focused on the crystal structures and electronic properties of such compounds, highlighting the critical orientation and marked delocalization of the piperidine nitrogen lone pair towards the middle heterocycle, which could contribute to their pharmacological activity Georges et al., 1989.

Synthesis and Biological Activity

A series of heterocyclic systems, anticipated to possess biological activities, were synthesized via reactions involving 6-aryl-4-pyrazol-1-yl-pyridazin-3-one. This research highlights the versatility of pyridazin-3(2H)-one derivatives in generating compounds with potential biological applications, including anticonvulsant and possibly other therapeutic effects Youssef et al., 2005.

Antibacterial and Antioxidant Derivatives

Al-ayed (2011) explored the synthesis of compounds structurally related to pyridazin-3(2H)-one, focusing on derivatives with potential antibacterial and antioxidant activities. The study emphasizes the chemical versatility of pyridazin-3(2H)-one frameworks in medicinal chemistry, providing a foundation for developing new therapeutic agents with diverse biological functions Al-ayed, 2011.

Anticancer Agents Development

Research into pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines derivatives, which share a similar structural motif with 4-chloro-5-(4-(hydroxymethyl)piperidin-1-yl)pyridazin-3(2H)-one, underscores the potential of such compounds as anticancer agents. The study focused on the synthesis of these derivatives and their effects on the proliferation and survival of cancer cells, indicating the broader applicability of the pyridazin-3(2H)-one core in cancer therapy Temple et al., 1983.

properties

IUPAC Name

5-chloro-4-[4-(hydroxymethyl)piperidin-1-yl]-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O2/c11-9-8(5-12-13-10(9)16)14-3-1-7(6-15)2-4-14/h5,7,15H,1-4,6H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYSEWMDAZUEKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=C(C(=O)NN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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